An In-depth Technical Guide to 2,6-Dichloroquinoxaline (CAS: 18671-97-1)
An In-depth Technical Guide to 2,6-Dichloroquinoxaline (CAS: 18671-97-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-dichloroquinoxaline, a halogenated heterocyclic compound with significant applications as a chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines key synthetic methodologies, and explores its utility in the development of bioactive molecules, including kinase inhibitors and herbicides. Furthermore, this guide presents detailed experimental protocols and visual representations of relevant biological signaling pathways and experimental workflows to support researchers and professionals in drug discovery and materials science.
Chemical and Physical Properties
2,6-Dichloroquinoxaline is a crystalline solid at room temperature, appearing as a white to pale yellow powder.[1] It is composed of a quinoxaline core, which is a fusion of a benzene and a pyrazine ring, with chlorine atoms substituted at the 2 and 6 positions.[1] This substitution pattern imparts specific reactivity to the molecule, making it a versatile building block in organic synthesis.[2]
Table 1: Physicochemical Properties of 2,6-Dichloroquinoxaline
| Property | Value | Reference(s) |
| CAS Number | 18671-97-1 | [1] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.04 g/mol | [2] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 153-157 °C | [1] |
| Boiling Point | 278.7 ± 35.0 °C (Predicted) | [1] |
| Solubility | Insoluble in water; soluble in benzene and toluene. Slightly soluble in chloroform and methanol (with heating). | [1] |
| pKa | -2.42 ± 0.30 (Predicted) | [1] |
Synthesis and Reactivity
The synthesis of 2,6-dichloroquinoxaline is most commonly achieved through the chlorination of a precursor molecule, 2-hydroxy-6-chloroquinoxaline.[1] This transformation can be effectively carried out using standard chlorinating agents such as phosphorus oxychloride or thionyl chloride.[1] The reactivity of 2,6-dichloroquinoxaline is characterized by the two chlorine substituents. The chlorine atom at the 2-position is particularly susceptible to nucleophilic displacement, allowing for the introduction of various functional groups. In contrast, the chlorine at the 6-position is more amenable to regioselective modifications through reactions like Suzuki-Miyaura cross-coupling. This differential reactivity is a key feature that enables the controlled, stepwise synthesis of a diverse range of derivatives.
Experimental Protocols
2.1.1. Synthesis of 2,6-Dichloroquinoxaline from 2-hydroxy-6-chloroquinoxaline
This protocol is adapted from a standard method for the chlorination of hydroxyquinoxalines.
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Materials:
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2-hydroxy-6-chloroquinoxaline (45 g)
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Phosphorus oxychloride (100 ml)
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Ethanol
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Water
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Ice
-
-
Procedure:
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In a sulphonation flask, treat 45 g of 2-hydroxy-6-chloroquinoxaline with 100 ml of phosphorus oxychloride.
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Stir the mixture at reflux temperature for 20 minutes.
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Distill off the excess phosphorus oxychloride.
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Treat the residue with 500 ml of ice-water.
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Filter the resulting product and wash with water until neutral.
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Crystallize the product from an ethanol/water mixture to obtain 2,6-dichloroquinoxaline.
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-
Expected Outcome:
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The final product should be 2,6-dichloroquinoxaline with a melting point of 152 °C.[1]
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2.1.2. Synthesis of 2-Substituted-6-Chloroquinoxaline Derivatives
This protocol describes a general method for the nucleophilic substitution at the 2-position of 2,6-dichloroquinoxaline.
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Materials:
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2,6-Dichloroquinoxaline (0.085 mol)
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Nucleophile (e.g., alcohol, thiol, or amine) (0.085 mol)
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N,N-Dimethylformamide (DMF) (25 mL)
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Triethylbenzylammonium chloride (TEBAC) (0.0085 mol)
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Potassium carbonate (K₂CO₃) (0.093 mol)
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-
Procedure:
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To a stirred solution of 2,6-dichloroquinoxaline (0.085 mol) and the desired nucleophile (0.085 mol) in 25 mL of N,N-Dimethylformamide, add TEBAC (0.0085 mol) and K₂CO₃ (0.093 mol) at room temperature.
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Heat the reaction mixture to 70-75°C and stir for 6-7 hours.
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Monitor the reaction progress by thin-layer chromatography.
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Upon completion, purify the crude product by column chromatography.
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Applications
2,6-Dichloroquinoxaline is a valuable intermediate in several industrial and research applications, primarily in the agrochemical and pharmaceutical sectors.
Agrochemicals
The most significant commercial application of 2,6-dichloroquinoxaline is as a key intermediate in the synthesis of the herbicide quizalofop-ethyl.[1] This herbicide is a selective post-emergence graminicide used to control grass weeds in a variety of broadleaf crops. Quizalofop-ethyl functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in grasses.
Medicinal Chemistry and Drug Development
The quinoxaline scaffold is a privileged structure in medicinal chemistry, and derivatives of 2,6-dichloroquinoxaline have shown promise in a range of therapeutic areas, including oncology and infectious diseases.
3.2.1. Kinase Inhibitors
Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. The 2,6-dichloroquinoxaline core serves as a versatile scaffold for the design of ATP-competitive inhibitors targeting kinases such as Epidermal Growth Factor Receptor (EGFR) and Apoptosis Signal-Regulating Kinase 1 (ASK1).[4][5]
EGFR Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[6] Overactivation of this pathway is a common feature in many cancers. Quinoxaline-based molecules have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.[4]
ASK1 Inhibition: ASK1 is a key mediator of cellular stress responses that can lead to inflammation and apoptosis.[5] Inhibition of ASK1 is a potential therapeutic strategy for a variety of diseases, including neurodegenerative disorders and cardiovascular diseases.[7] Derivatives of 2,6-dichloroquinoxaline have been investigated as inhibitors of ASK1.[5]
3.2.2. Anticancer and Antimicrobial Agents
Beyond kinase inhibition, derivatives of 2,6-dichloroquinoxaline have demonstrated broader anticancer and antimicrobial activities.[8] The ability to readily modify the quinoxaline core allows for the synthesis of libraries of compounds that can be screened for various biological activities.
Materials Science
The tunable electronic properties of quinoxaline derivatives make them attractive candidates for applications in materials science.[1] Compounds derived from 2,6-dichloroquinoxaline are being explored for their potential use in organic electronics, such as in the fabrication of Organic Light-Emitting Diodes (OLEDs).
Visualizations
Signaling Pathways
// Nodes Ligand [label="EGF/TGF-α", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoxaline-based\nEGFR Inhibitor", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ligand -> EGFR; EGFR -> Dimerization; Dimerization -> Grb2_SOS; Dimerization -> PI3K; Grb2_SOS -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; Akt -> mTOR; ERK -> Nucleus; mTOR -> Nucleus; Nucleus -> Proliferation; Inhibitor -> Dimerization [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Figure 1: Simplified EGFR signaling pathway and the point of inhibition by quinoxaline-based inhibitors.
// Nodes Stress [label="Cellular Stress\n(e.g., Oxidative Stress)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ASK1 [label="ASK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MKK4_7 [label="MKK4/7", fillcolor="#34A853", fontcolor="#FFFFFF"]; MKK3_6 [label="MKK3/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="Quinoxaline-based\nASK1 Inhibitor", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Stress -> ASK1; ASK1 -> MKK4_7; ASK1 -> MKK3_6; MKK4_7 -> JNK; MKK3_6 -> p38; JNK -> Apoptosis; p38 -> Inflammation; Inhibitor -> ASK1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .dot Figure 2: Simplified ASK1 signaling pathway and the point of inhibition by quinoxaline-based inhibitors.
Experimental Workflow
// Nodes Substrate_Prep [label="Substrate Cleaning\n(e.g., ITO-coated glass)", fillcolor="#F1F3F4", fontcolor="#202124"]; HTL_Deposition [label="Hole Transport Layer (HTL)\nDeposition (e.g., Spin Coating)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Annealing1 [label="Thermal Annealing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; EML_Deposition [label="Emissive Layer (EML) Deposition\n(Quinoxaline Derivative in Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Annealing2 [label="Thermal Annealing", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ETL_Deposition [label="Electron Transport Layer (ETL)\nDeposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cathode_Deposition [label="Cathode Deposition\n(e.g., Thermal Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Encapsulation [label="Encapsulation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Device_Testing [label="Device Testing", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Substrate_Prep -> HTL_Deposition; HTL_Deposition -> Annealing1; Annealing1 -> EML_Deposition; EML_Deposition -> Annealing2; Annealing2 -> ETL_Deposition; ETL_Deposition -> Cathode_Deposition; Cathode_Deposition -> Encapsulation; Encapsulation -> Device_Testing; } .dot Figure 3: General experimental workflow for the fabrication of a solution-processed OLED.
Safety Information
2,6-Dichloroquinoxaline is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement(s) |
|
| Danger | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation |
Conclusion
2,6-Dichloroquinoxaline is a versatile and valuable chemical intermediate with significant applications in the development of agrochemicals and pharmaceuticals. Its well-defined reactivity allows for the synthesis of a wide array of derivatives with diverse biological and physical properties. This guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and visual aids to support ongoing research and development efforts in these fields. Further exploration of the structure-activity relationships of 2,6-dichloroquinoxaline derivatives holds promise for the discovery of novel therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. EGFR Signaling Pathway | Danaher Life Sciences [lifesciences.danaher.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ASK1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are ASK1 modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
